(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid
(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid
20-hydroxy-leukotriene E4 is a primary alcohol, a secondary alcohol, an amino dicarboxylic acid, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It derives from a leukotriene E4. It is a conjugate acid of a 20-hydroxy-leukotriene E4(1-).
20-Hydroxy-lte4, also known as 20-oh-lte4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 20-hydroxy-lte4 is considered to be an eicosanoid lipid molecule. 20-Hydroxy-lte4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 20-Hydroxy-lte4 has been primarily detected in urine. Within the cell, 20-hydroxy-lte4 is primarily located in the membrane (predicted from logP) and cytoplasm. 20-Hydroxy-lte4 can be biosynthesized from leukotriene E4.
20-Hydroxy-lte4, also known as 20-oh-lte4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 20-hydroxy-lte4 is considered to be an eicosanoid lipid molecule. 20-Hydroxy-lte4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 20-Hydroxy-lte4 has been primarily detected in urine. Within the cell, 20-hydroxy-lte4 is primarily located in the membrane (predicted from logP) and cytoplasm. 20-Hydroxy-lte4 can be biosynthesized from leukotriene E4.
Brand Name:
Vulcanchem
CAS No.:
111844-33-8
VCID:
VC0051530
InChI:
InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1
SMILES:
C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO
Molecular Formula:
C23H37NO6S
Molecular Weight:
455.6 g/mol
(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid
CAS No.: 111844-33-8
Main Products
VCID: VC0051530
Molecular Formula: C23H37NO6S
Molecular Weight: 455.6 g/mol
CAS No. | 111844-33-8 |
---|---|
Product Name | (5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid |
Molecular Formula | C23H37NO6S |
Molecular Weight | 455.6 g/mol |
IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1 |
Standard InChIKey | BJRMBXPQAMDCMG-CMJQBAFXSA-N |
Isomeric SMILES | C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CCO |
SMILES | C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |
Canonical SMILES | C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |
Physical Description | Solid |
Description | 20-hydroxy-leukotriene E4 is a primary alcohol, a secondary alcohol, an amino dicarboxylic acid, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It derives from a leukotriene E4. It is a conjugate acid of a 20-hydroxy-leukotriene E4(1-). 20-Hydroxy-lte4, also known as 20-oh-lte4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 20-hydroxy-lte4 is considered to be an eicosanoid lipid molecule. 20-Hydroxy-lte4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 20-Hydroxy-lte4 has been primarily detected in urine. Within the cell, 20-hydroxy-lte4 is primarily located in the membrane (predicted from logP) and cytoplasm. 20-Hydroxy-lte4 can be biosynthesized from leukotriene E4. |
Synonyms | (5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid |
PubChem Compound | 5280606 |
Last Modified | Nov 11 2021 |
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